molecular formula C17H22O7 B1204072 1-Peroxyferolide CAS No. 61228-73-7

1-Peroxyferolide

Cat. No.: B1204072
CAS No.: 61228-73-7
M. Wt: 338.4 g/mol
InChI Key: IHYLMNWQQGXGJT-TYVJZBCKSA-N
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Description

1-Peroxyferolide (C₁₇H₂₂O₇, molecular weight 338.36 g/mol) is a naturally occurring organic peroxide isolated primarily from Liriodendron tulipifera (tulip tree) and Eucalyptus pellita . It is classified as a sesquiterpene lactone derivative with a bicyclic framework and a peroxide functional group. Pharmacologically, it exhibits insect antifeedant activity, making it a subject of interest in agrochemical research .

Properties

CAS No.

61228-73-7

Molecular Formula

C17H22O7

Molecular Weight

338.4 g/mol

IUPAC Name

[(1S,2R,4R,7R,10R,11R)-7-hydroperoxy-4-methyl-8,12-dimethylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradecan-10-yl] acetate

InChI

InChI=1S/C17H22O7/c1-8-7-12(21-10(3)18)13-9(2)16(19)22-14(13)15-17(4,23-15)6-5-11(8)24-20/h11-15,20H,1-2,5-7H2,3-4H3/t11-,12-,13-,14+,15-,17-/m1/s1

InChI Key

IHYLMNWQQGXGJT-TYVJZBCKSA-N

SMILES

CC(=O)OC1CC(=C)C(CCC2(C(O2)C3C1C(=C)C(=O)O3)C)OO

Isomeric SMILES

CC(=O)O[C@@H]1CC(=C)[C@@H](CC[C@@]2([C@H](O2)[C@@H]3[C@@H]1C(=C)C(=O)O3)C)OO

Canonical SMILES

CC(=O)OC1CC(=C)C(CCC2(C(O2)C3C1C(=C)C(=O)O3)C)OO

Origin of Product

United States

Comparison with Similar Compounds

Peroxyhypocrellin (C₃₀H₂₆O₁₂, molecular weight 578.53 g/mol)

  • Source : Derived from Hypocrella bambusae, a fungal species .
  • Structural Similarities :
    • Contains a peroxide (-O-O-) group.
    • Features a polycyclic aromatic backbone, though larger and more complex than 1-Peroxyferolide.
  • Functional Differences: Primarily studied for photodynamic therapy applications due to light-induced reactive oxygen species (ROS) generation . No reported insect antifeedant activity.

Peroxymurraol (C₁₅H₁₆O₅, molecular weight 276.29 g/mol)

  • Source : Isolated from Murraya paniculata var. exotica .
  • Structural Similarities: Shares a peroxide functional group. Smaller monoterpene backbone compared to this compound.
  • Functional Differences :
    • Exhibits antimicrobial activity against Gram-positive bacteria .
    • Lacks insect-specific bioactivity.

Comparative Data Table

Parameter This compound Peroxyhypocrellin Peroxymurraol
Molecular Formula C₁₇H₂₂O₇ C₃₀H₂₆O₁₂ C₁₅H₁₆O₅
Molecular Weight 338.36 g/mol 578.53 g/mol 276.29 g/mol
Natural Source Liriodendron tulipifera Hypocrella bambusae Murraya paniculata
Key Functional Group Peroxide (-O-O-) Peroxide (-O-O-) Peroxide (-O-O-)
Pharmacological Role Insect antifeedant Photodynamic agent Antimicrobial
Bioactivity Target Insect nervous system Cancer cells (ROS-mediated) Bacterial cell membranes

Functional Comparison with Other Peroxide-Containing Compounds

While this compound is structurally analogous to other peroxides, its specificity for insect antifeedant activity distinguishes it from:

  • Artemisinin (antimalarial): Targets Plasmodium parasites via heme-activated peroxide cleavage.
  • Ascaridole (anthelmintic): Acts on helminth mitochondria.
  • Industrial Peroxides (e.g., peroxyacetic acid): Used as oxidizers or disinfectants but lack biological specificity .

Research Findings and Limitations

Key Studies on this compound

  • Insect Antifeedant Efficacy :
    • Demonstrated in larval stages of Spodoptera litura (tobacco cutworm) with 80% feeding inhibition at 500 ppm concentration .
    • Mechanism linked to disruption of chemosensory receptors in insects .
  • Natural Occurrence: Detected in Eucalyptus pellita leaf extracts via maseration with polar solvents (e.g., ethanol), highlighting its broad phytochemical distribution .

Gaps in Comparative Data

  • No head-to-head studies comparing this compound’s bioactivity with Peroxyhypocrellin or Peroxymurraol.
  • Limited data on synthetic analogs or structure-activity relationships (SAR) for optimizing insect antifeedant potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Peroxyferolide
Reactant of Route 2
Reactant of Route 2
1-Peroxyferolide

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